molecular formula C20H20O5S B13966772 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one

4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one

Cat. No.: B13966772
M. Wt: 372.4 g/mol
InChI Key: DFVFNHNDPJIBQB-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound with a complex structure. It features a furan ring substituted with methoxyphenyl and methylsulfonylphenyl groups, making it a molecule of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as methoxyphenyl and methylsulfonylphenyl derivatives, followed by their coupling to form the final furan ring structure. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfonyl groups can be oxidized under specific conditions.

    Reduction: The furan ring and substituents can be reduced using appropriate reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or alkanes.

Scientific Research Applications

4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
  • 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-2(3H)-one
  • 4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-thione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C20H20O5S

Molecular Weight

372.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one

InChI

InChI=1S/C20H20O5S/c1-20(2)19(21)17(14-6-5-7-15(12-14)24-3)18(25-20)13-8-10-16(11-9-13)26(4,22)23/h5-12H,1-4H3

InChI Key

DFVFNHNDPJIBQB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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